molecular formula C14H19NO3 B13329896 (2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid

(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid

Cat. No.: B13329896
M. Wt: 249.30 g/mol
InChI Key: JEBLYTPVDCBQDP-CYBMUJFWSA-N
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Description

(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid is a complex organic compound featuring a cyclohexyl group, a formyl-substituted pyrrole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of cyclohexyl ketone with a pyrrole derivative under acidic conditions, followed by formylation and subsequent carboxylation to introduce the propanoic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of (2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and carboxyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a cyclohexyl group and a formyl-substituted pyrrole ring in the same molecule is relatively rare, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2R)-3-cyclohexyl-2-(2-formylpyrrol-1-yl)propanoic acid

InChI

InChI=1S/C14H19NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h4,7-8,10-11,13H,1-3,5-6,9H2,(H,17,18)/t13-/m1/s1

InChI Key

JEBLYTPVDCBQDP-CYBMUJFWSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)N2C=CC=C2C=O

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N2C=CC=C2C=O

Origin of Product

United States

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